2,6-Diamino-3,5-difluoropyridine chemical properties
2,6-Diamino-3,5-difluoropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Diamino-3,5-difluoropyridine
Introduction
2,6-Diamino-3,5-difluoropyridine is a specialized heterocyclic compound that has emerged as a significant building block in modern synthetic chemistry. Its structure is characterized by a pyridine ring functionalized with two nucleophilic amino groups at the 2- and 6-positions and two strongly electron-withdrawing fluorine atoms at the 3- and 5-positions. This unique arrangement of substituents imparts a distinct combination of chemical properties, making it a valuable intermediate in medicinal chemistry and materials science.[1] The fluorine atoms are known to enhance the biological activity of derivative compounds, while also contributing to properties like thermal stability.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and characterization of 2,6-Diamino-3,5-difluoropyridine for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2,6-Diamino-3,5-difluoropyridine are summarized below. These characteristics are foundational for its application in synthetic protocols and material design.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 247069-27-8 | [2][3] |
| Molecular Formula | C₅H₅F₂N₃ | [2] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 155-160 °C | |
| IUPAC Name | 3,5-difluoropyridine-2,6-diamine | [4] |
| InChI Key | GCIUCMRUMOAHKR-UHFFFAOYSA-N | [1] |
| SMILES | Nc1nc(N)c(F)cc1F |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 2,6-Diamino-3,5-difluoropyridine. Due to the molecule's symmetry, its NMR spectra are relatively straightforward to interpret.[1]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the proton at the C4 position, as it has no adjacent protons for coupling. The two amino groups (-NH₂) at the C2 and C6 positions would likely appear as two distinct broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature.[1]
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¹³C NMR Spectroscopy : The molecule's symmetry predicts only three unique signals for the pyridine ring carbons in the ¹³C NMR spectrum.[1]
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¹⁹F NMR Spectroscopy : The fluorine NMR spectrum is a key tool for confirming the presence and environment of the fluorine atoms on the pyridine ring.
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Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands corresponding to N-H stretching from the amino groups and strong C-F stretching vibrations.[4]
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UV-Vis Spectroscopy : It is expected to exhibit strong UV absorption bands from π → π* transitions within the aromatic pyridine ring. The amino substituents are likely to cause a bathochromic (red) shift compared to unsubstituted pyridine.[1]
Table 2: Predicted and Observed Spectroscopic Data
| Technique | Feature | Predicted/Observed Value |
| ¹H NMR | H-4 Proton | Singlet |
| -NH₂ Protons | Two broad singlets | |
| ¹³C NMR | Pyridine Carbons | Three distinct signals |
| IR (ATR-Neat) | N-H Stretch | ~3200-3400 cm⁻¹ |
| C-F Stretch | ~1200-1300 cm⁻¹ |
Synthesis and Manufacturing
The synthesis of 2,6-Diamino-3,5-difluoropyridine typically involves the functionalization of highly fluorinated pyridine precursors. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen in precursors like pentafluoropyridine facilitates nucleophilic aromatic substitution (SNAr).[5][6]
Synthetic Pathway from Polyfluorinated Pyridines
A common strategy involves the sequential substitution of fluorine atoms on a polyfluorinated pyridine ring. One documented method starts with 2,3,5,6-tetrafluoropyridine.[7]
Step-by-Step Protocol:
-
Hydrazinolysis : 2,3,5,6-tetrafluoropyridine is reacted with hydrazine monohydrate. This reaction proceeds via nucleophilic aromatic substitution, where the hydrazine displaces fluorine atoms, typically at the 2- and 6-positions.
-
Catalytic Reduction : The resulting dihydrazinyl intermediate is then subjected to catalytic hydrogenation. This step cleaves the N-N bonds of the hydrazine moieties, yielding the final 2,6-diamino product.[1][7]
A patent discloses a method for preparing the 2,3,5,6-tetrafluoropyridine precursor by reacting pentafluoropyridine with zinc powder in an aqueous ammonia solution.[7] However, direct amination of 2,3,5,6-tetrafluoropyridine using aqueous ammonia often requires harsh conditions, such as high temperatures and pressures, and can result in lower purity products.[7] The hydrazine route offers a more controlled alternative.
Caption: Synthetic route from pentafluoropyridine.
Chemical Reactivity and Key Reactions
The reactivity of 2,6-Diamino-3,5-difluoropyridine is governed by the interplay between the nucleophilic amino groups and the electrophilic, fluorine-activated pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 3- and 5-positions are activated leaving groups for SNAr reactions.[1] The electron-withdrawing effect of the fluorine atoms and the pyridine nitrogen atom makes the ring susceptible to attack by a variety of nucleophiles. This allows for further functionalization of the pyridine core, enabling the synthesis of complex derivatives. The efficiency of SNAr reactions on pyridines is highly dependent on the position of the leaving group and the presence of activating groups.[1]
Caption: Nucleophilic aromatic substitution (SNAr) on the pyridine ring.
Reactions of the Amino Groups
The primary amino groups at the C2 and C6 positions are nucleophilic and can participate in a wide range of reactions, including:
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Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation : N-alkylation with alkyl halides.
-
Condensation Reactions : Reaction with carbonyl compounds to form Schiff bases or to construct fused heterocyclic systems. For example, related diaminopyridines are used to synthesize pyrido[1,2-a]pyrimidine derivatives, which have been investigated for their antitumor effects.[5]
These reactions provide a versatile platform for building molecular complexity and are central to the use of this compound in drug discovery programs.
Applications in Research and Development
The unique structural features of 2,6-Diamino-3,5-difluoropyridine make it a valuable precursor in several high-value applications.
-
Medicinal Chemistry : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Derivatives have been explored in the development of novel therapeutic agents, including fluoroquinolone antibiotics.[1][8] The incorporation of fluorine can modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.
-
Materials Science : The presence of fluorine can impart desirable properties to polymers and other materials, including high thermal stability and chemical resistance.[1]
Safety and Handling
According to aggregated GHS information, 2,6-Diamino-3,5-difluoropyridine is classified as causing serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It should be stored in a well-ventilated area, and appropriate containment measures should be in place to avoid dust formation.
Conclusion
2,6-Diamino-3,5-difluoropyridine is a highly functionalized heterocyclic compound with a rich and versatile chemistry. Its synthesis from polyfluorinated pyridines, coupled with the dual reactivity of its nucleophilic amino groups and electrophilic ring, provides chemists with a powerful tool for constructing complex molecular architectures. Its proven utility as a key intermediate in the synthesis of bioactive compounds underscores its importance for researchers, scientists, and professionals in the field of drug development and materials science.
References
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2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
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2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]
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Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]
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A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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